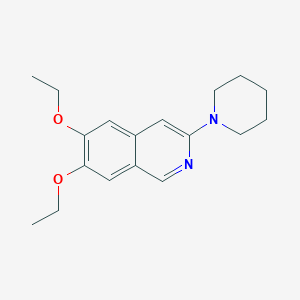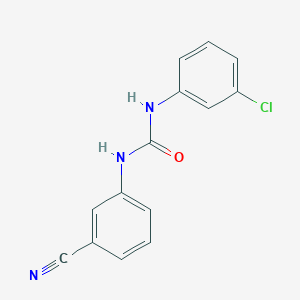
N-(2,4-difluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) which is highly expressed in activated microglia and astrocytes. It has been extensively studied in the field of neuroinflammation and neurodegenerative diseases due to its ability to bind to TSPO and modulate the immune response in the central nervous system.
作用機序
N-(2,4-difluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide binds to TSPO, which is located on the outer mitochondrial membrane in microglia and astrocytes. TSPO is involved in the regulation of cholesterol transport and steroid synthesis, as well as in the modulation of the immune response. Binding of this compound to TSPO leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines, resulting in a shift towards an anti-inflammatory immune response.
Biochemical and Physiological Effects:
This compound has been shown to modulate the immune response in the central nervous system, leading to a decrease in neuroinflammation and an improvement in neuronal function. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, while increasing the production of anti-inflammatory cytokines such as IL-10. This compound has also been shown to reduce oxidative stress and improve mitochondrial function in neurons, leading to a decrease in neurodegeneration.
実験室実験の利点と制限
N-(2,4-difluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has several advantages for use in lab experiments. It is a highly selective ligand for TSPO, allowing for specific targeting of activated microglia and astrocytes. It has also been optimized for high yields and purity, making it a suitable candidate for further research. However, this compound has some limitations as well. It is a relatively new compound and its long-term effects are not fully understood. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N-(2,4-difluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide. One area of interest is the potential therapeutic benefits of modulating the immune response in the central nervous system. This compound has shown promise in reducing neuroinflammation and improving neuronal function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to determine whether this compound or other TSPO ligands could be used as a therapeutic approach for these diseases. Another area of interest is the development of new TSPO ligands with improved pharmacological properties, such as increased solubility and bioavailability. These new compounds could be used to further investigate the role of TSPO in neuroinflammation and to develop new therapies for neurodegenerative diseases.
合成法
N-(2,4-difluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,4-difluoroaniline with 2-bromoacetophenone to form the key intermediate, which is then cyclized with ethyl acetoacetate to yield the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it a suitable candidate for further research.
科学的研究の応用
N-(2,4-difluorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been extensively studied in the field of neuroinflammation and neurodegenerative diseases. It has been shown to bind specifically to TSPO, which is upregulated in activated microglia and astrocytes in response to brain injury or disease. This compound has been used as a tool to study the role of TSPO in neuroinflammation and to investigate the potential therapeutic benefits of modulating the immune response in the central nervous system.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O/c17-13-5-6-15(14(18)9-13)19-16(21)20-8-7-11-3-1-2-4-12(11)10-20/h1-6,9H,7-8,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKKYDRWBSCBDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![isopropyl 3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5761223.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-[4-({[(dimethylamino)methylene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5761246.png)



![1-[3-(4-bromophenyl)acryloyl]azepane](/img/structure/B5761275.png)
![3-{[(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5761295.png)





![1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761325.png)
![(5'-butyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5761338.png)